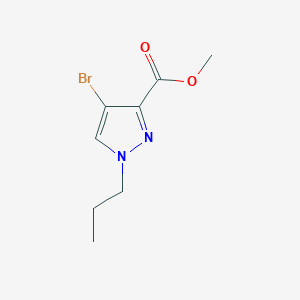

methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate

CAS No.: 1855945-39-9

Cat. No.: VC8250429

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855945-39-9 |

|---|---|

| Molecular Formula | C8H11BrN2O2 |

| Molecular Weight | 247.09 |

| IUPAC Name | methyl 4-bromo-1-propylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | LFQIVRIECCZTSH-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)C(=O)OC)Br |

| Canonical SMILES | CCCN1C=C(C(=N1)C(=O)OC)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of heterocyclic aromatic compounds. Key identifiers include:

The bromine atom enhances electrophilic substitution reactivity, while the ester group facilitates nucleophilic acyl substitution. X-ray crystallography of analogous pyrazoles reveals planar ring geometries, with substituents influencing electronic distribution .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Bromination: A precursor pyrazole (e.g., 1-propyl-1H-pyrazole-3-carboxylate) undergoes electrophilic bromination using bromosuccinimide (NBS) or in dichloromethane at 0–25°C.

-

Esterification: The carboxylic acid intermediate is treated with methanol in the presence of a catalyst (e.g., ) to yield the methyl ester .

Industrial-scale production often employs continuous flow reactors to optimize yield (70–85%) and minimize byproducts.

Comparison with Analogous Compounds

Brominated pyrazoles exhibit distinct reactivity compared to chloro- or iodo-derivatives. For example, methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1354703-81-3) undergoes Suzuki-Miyaura coupling more readily due to iodine’s superior leaving group ability.

Physicochemical Properties

Thermal and Solubility Profiles

Key properties include:

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

The bromine atom contributes to higher molecular polarity compared to non-halogenated pyrazoles, influencing solubility and chromatographic behavior .

Applications in Research and Industry

Pharmaceutical Development

Pyrazole derivatives are prominent in drug discovery due to their kinase inhibitory and antimicrobial activities. This compound serves as a precursor for:

-

Anticancer Agents: Brominated pyrazoles inhibit tyrosine kinases involved in tumor proliferation .

-

Antibiotics: Derivatives exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .

Agrochemical Intermediates

The compound is used to synthesize herbicides (e.g., inhibitors of acetolactate synthase) and fungicides targeting Botrytis cinerea .

Materials Science

Incorporated into polymers, it enhances thermal stability (decomposition temperature >250°C) and UV resistance .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Oral Toxicity) | Avoid ingestion; use PPE |

| H315 (Skin Irritation) | Wear gloves and lab coats |

| H319 (Eye Irritation) | Use safety goggles |

| H335 (Respiratory Irritation) | Ensure ventilation |

Data sourced from safety sheets of structurally similar bromopyrazoles .

Analytical Characterization

Spectroscopic Data

Comparison with Related Compounds

| Compound | Reactivity | Applications |

|---|---|---|

| Methyl 4-amino-1-propylpyrazole-3-carboxylate | Nucleophilic substitutions | Antiviral agents |

| Methyl 4-iodo-1-propylpyrazole-3-carboxylate | Cross-coupling reactions | OLED materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume